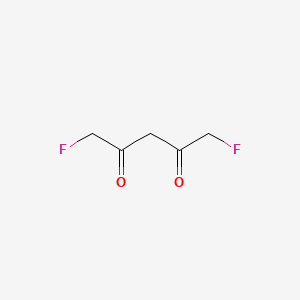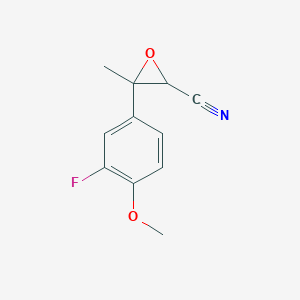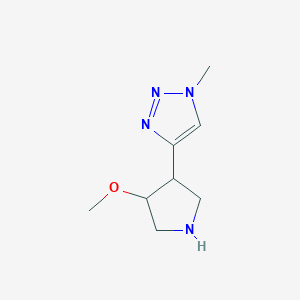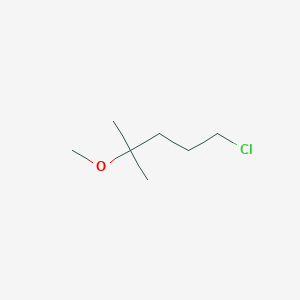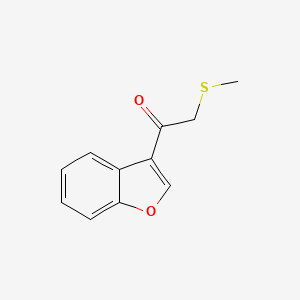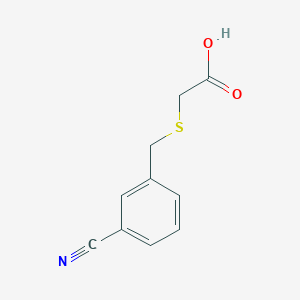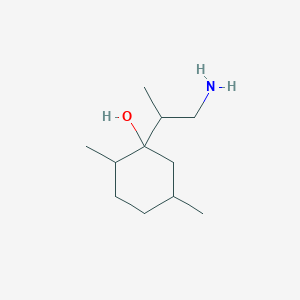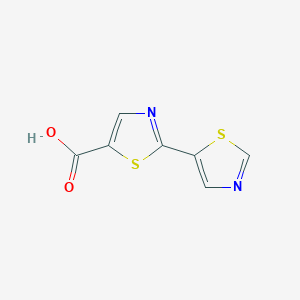
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a unique structure with two thiazole rings. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds . The compound’s structure includes sulfur and nitrogen atoms, which contribute to its aromaticity and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides .
Applications De Recherche Scientifique
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . Its aromaticity and reactive positions allow it to participate in donor-acceptor and nucleophilic reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its dual thiazole rings, which enhance its reactivity and biological activity compared to other single thiazole-containing compounds .
Propriétés
Formule moléculaire |
C7H4N2O2S2 |
|---|---|
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
2-(1,3-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4N2O2S2/c10-7(11)5-2-9-6(13-5)4-1-8-3-12-4/h1-3H,(H,10,11) |
Clé InChI |
ZVXNFGLTDCDXKF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)C2=NC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


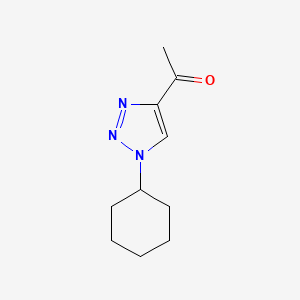
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)
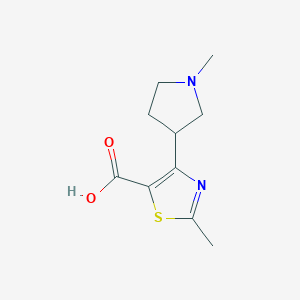
![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)
